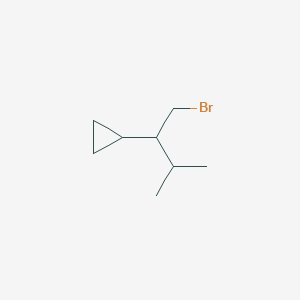

(1-Bromo-3-methylbutan-2-yl)cyclopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

(1-bromo-3-methylbutan-2-yl)cyclopropane |

InChI |

InChI=1S/C8H15Br/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

HZBCIFCBAPYPOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CBr)C1CC1 |

Origin of Product |

United States |

Significance of Cyclopropyl Halides and Branched Alkyl Bromides in Synthetic Methodologies

The presence of both a cyclopropyl (B3062369) halide and a branched alkyl bromide moiety within (1-Bromo-3-methylbutan-2-yl)cyclopropane makes it a potentially valuable, albeit complex, building block in organic synthesis. Cyclopropyl groups are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, owing to their unique conformational constraints and metabolic stability. lifechempharma.com The introduction of a cyclopropane (B1198618) ring can significantly influence the biological activity of a molecule. urmia.ac.ir

Branched alkyl bromides, on the other hand, are versatile intermediates in synthetic chemistry, primarily due to the reactivity of the carbon-bromine bond. acs.org This bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu The secondary and branched nature of the alkyl bromide in the title compound, however, introduces significant steric hindrance, which profoundly impacts its reactivity profile.

The combination of these two functional groups in a single molecule offers intriguing possibilities for the synthesis of complex architectures. The cyclopropyl group can act as a directing group or a latent reactive site, while the alkyl bromide provides a handle for further functionalization through substitution or elimination reactions.

Overview of Strain Releasing Transformations of Substituted Cyclopropanes

The cyclopropane (B1198618) ring is characterized by significant ring strain, estimated to be around 28 kcal/mol. nih.gov This inherent strain is a consequence of the compressed C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy can be harnessed as a driving force for a variety of chemical transformations known as strain-releasing reactions. researchgate.net

These transformations often involve the cleavage of one of the carbon-carbon bonds of the cyclopropane ring, leading to the formation of a more stable, open-chain product. Such reactions can be initiated by various means, including thermal activation, photoredox catalysis, or interaction with electrophiles, nucleophiles, and transition metals. nih.govresearchgate.net The presence of substituents on the cyclopropane ring can influence the regioselectivity and stereoselectivity of these ring-opening reactions. nih.gov

For (1-Bromo-3-methylbutan-2-yl)cyclopropane, the possibility of strain-releasing transformations adds another dimension to its reactivity. For instance, under certain conditions, the cyclopropane ring could undergo cleavage to generate a 1,3-difunctionalized open-chain system, providing a pathway to otherwise difficult-to-access molecular scaffolds.

Contextualization of Alkyl Bromides in Electrophilic and Nucleophilic Processes

Alkyl halides are fundamental players in both electrophilic and nucleophilic reactions. The carbon-bromine bond in an alkyl bromide is polarized, with the carbon atom being electron-deficient and thus electrophilic. This electrophilicity is the basis for one of the most fundamental reaction types in organic chemistry: nucleophilic substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbon, displacing the bromide ion, which is a good leaving group.

The structure of the alkyl group plays a critical role in determining the mechanism of nucleophilic substitution. Primary alkyl halides tend to react via an S(_N)2 mechanism, which is a single-step process sensitive to steric hindrance. quora.comlibretexts.org Tertiary alkyl halides, on the other hand, favor the S(_N)1 mechanism, which proceeds through a carbocation intermediate.

(1-Bromo-3-methylbutan-2-yl)cyclopropane, being a secondary alkyl bromide, lies at the crossroads of these two mechanisms. youtube.com Its reactivity is expected to be highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.com The significant steric bulk from the isopropyl group and the adjacent cyclopropyl (B3062369) ring would likely disfavor the S(_N)2 pathway. libretexts.org Concurrently, the stability of the potential secondary carbocation would influence the feasibility of an S(_N)1 reaction. acs.org

Furthermore, alkyl halides can also undergo elimination reactions in the presence of a base, leading to the formation of alkenes. byjus.com For this compound, an E2 elimination would be a competing pathway to nucleophilic substitution, particularly with strong, sterically hindered bases. lumenlearning.com

Research Landscape and Challenges Pertaining to Complex Aliphatic Systems Incorporating Cyclopropane Moieties

Direct Synthesis Strategies for the Cyclopropyl (B3062369) Alkyl Bromide Scaffold

Direct synthetic approaches would involve the formation of the cyclopropane ring and the introduction of the bromine atom in a concerted or sequential manner on a precursor that already contains the branched butane (B89635) moiety.

Regioselective Bromination Approaches for Substituted Cyclopropane Precursors

A primary strategy would involve the regioselective bromination of a suitable cyclopropane precursor, such as (3-methylbutan-2-yl)cyclopropane. The challenge in this approach lies in controlling the position of bromination. Free radical bromination, often initiated by light or radical initiators, could potentially lead to a mixture of products. However, the use of specific brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator can sometimes offer improved regioselectivity, favoring substitution at the most substituted carbon atom of the alkyl side chain that can stabilize a radical intermediate.

Another approach could be the electrophilic bromination of a cyclopropyl precursor containing a double bond or an activating group. However, the saturated nature of the target molecule's side chain makes this less straightforward.

Stereoselective Introduction of the Bromine Atom

Achieving stereoselectivity in the introduction of the bromine atom at the second position of the 3-methylbutane chain presents a significant synthetic challenge. If the precursor alcohol, (3-methylbutan-2-yl)cyclopropan-1-ol, could be synthesized stereoselectively, subsequent conversion to the bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would likely proceed with a predictable stereochemical outcome, often with inversion of configuration.

Cyclopropanation Reactions Utilizing Branched Butane Derivatives

An alternative direct synthesis involves the cyclopropanation of an alkene derived from a branched butane structure. For instance, the reaction of 4-methylpent-1-ene with a carbene or carbenoid source could form the desired cyclopropane ring. The Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. fiveable.me Other methods for carbene generation include the decomposition of diazo compounds or the α-elimination of haloforms. fiveable.me Following the formation of the (3-methylbutyl)cyclopropane, a subsequent regioselective bromination step would be necessary, as outlined in section 2.1.1.

Indirect Synthetic Routes via Precursor Modification

Indirect routes focus on constructing the cyclopropane ring and the branched alkyl bromide separately, followed by their coupling, or by modifying a pre-existing functionalized cyclopropane.

Transformations of Alcohols, Esters, or Other Functional Groups to the Bromo Analogue

A plausible indirect route would commence with a precursor alcohol, such as 1-cyclopropyl-3-methylbutan-2-ol. This alcohol could potentially be synthesized through various standard organic reactions, for example, by the Grignard reaction between cyclopropyl magnesium bromide and 3-methylbutanal. Once the alcohol is obtained, it can be converted to the corresponding bromide.

Common reagents for this transformation and their general characteristics are summarized in the table below.

| Reagent | Typical Reaction Conditions | Stereochemical Outcome |

| Phosphorus tribromide (PBr₃) | Often neat or in a non-polar solvent, 0 °C to reflux | Typically inversion of configuration |

| Thionyl bromide (SOBr₂) | Often with pyridine, 0 °C to room temperature | Typically inversion of configuration (with pyridine) |

| Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel reaction conditions, typically in dichloromethane | Inversion of configuration |

The choice of reagent would depend on the desired stereochemistry and the tolerance of other functional groups in the molecule.

Ring-Forming Reactions Leading to the Cyclopropane Moiety with Concomitant Bromination

Certain cyclopropanation reactions can incorporate a halogen atom during the ring-forming step. For example, the reaction of an appropriate alkene with bromoform (B151600) (CHBr₃) and a strong base can lead to the formation of a dibromocyclopropane. youtube.com A subsequent selective reduction of one of the bromine atoms would be required to yield the desired monobrominated product.

Another conceptual approach involves intramolecular cyclization. A suitably functionalized acyclic precursor containing a leaving group and a nucleophilic center could undergo an intramolecular substitution reaction to form the cyclopropane ring. If the precursor contains a bromine atom at the desired position, this could be a viable route.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the meticulous optimization of various reaction parameters. Achieving high yields and diastereoselectivity requires a comprehensive understanding of how solvents, temperature, and catalysts influence the reaction pathways, whether it be through a cyclopropanation reaction or the subsequent bromination of a cyclopropyl intermediate.

Solvent Effects and Temperature Control in this compound Synthesis

The choice of solvent and the precise control of temperature are critical factors that can dramatically influence the outcome of the synthesis of substituted cyclopropanes. These parameters affect reaction rates, selectivity, and the stability of intermediates.

Solvent Effects: The polarity and coordinating ability of the solvent can play a significant role. In Simmons-Smith-type cyclopropanation reactions, ethereal solvents like diethyl ether are commonly used. However, for less nucleophilic alkenes, non-complexing solvents may be preferred to enhance the electrophilicity of the zinc carbenoid reagent. unl.pt The diastereoselectivity of cyclopropanation can also be highly dependent on the solvent; for instance, certain reactions show significantly different diastereomeric ratios when conducted in pentane (B18724) versus ether. unl.pt

For syntheses involving radical bromination of a pre-formed cyclopropane, the solvent choice is equally crucial. Non-polar solvents are often favored to avoid side reactions. The temperature of the reaction is a key determinant in controlling selectivity in free-radical halogenation. masterorganicchemistry.com Lower temperatures generally favor the formation of the thermodynamically more stable product, which is a critical consideration for achieving high selectivity in the bromination of a complex substrate like (3-methylbutan-2-yl)cyclopropane. masterorganicchemistry.com

| Solvent | Temperature (°C) | Hypothetical Yield (%) | Diastereomeric Ratio (trans:cis) | Notes |

|---|---|---|---|---|

| Diethyl Ether | 25 | 65 | 3:1 | Standard for Simmons-Smith type reactions. |

| Pentane | 0 | 75 | 10:1 | Less coordinating, may improve selectivity. unl.pt |

| Dichloromethane | -20 | 80 | 15:1 | Often used for reactions requiring low temperatures. |

| Carbon Tetrachloride | 77 (reflux) | 50 | 1:1 | Typical for free-radical bromination, but selectivity may be low at higher temperatures. |

| Hexane | -78 | 85 | >20:1 | Low temperature can significantly enhance selectivity in radical reactions. masterorganicchemistry.com |

Temperature Control: Precise temperature management is essential for controlling the reaction kinetics and selectivity. In many cyclopropanation reactions, lower temperatures are employed to enhance diastereoselectivity. For radical bromination, the activation energies for the abstraction of different types of hydrogen atoms are a key factor. masterorganicchemistry.com By maintaining a low temperature, the reaction can be guided towards the formation of the most stable radical intermediate, leading to a higher selectivity for the desired brominated product. Conversely, higher temperatures can lead to a mixture of products due to less selective hydrogen abstraction. masterorganicchemistry.com

Ligand Design and Metal Catalysis in C-Br Bond Formation or Cyclopropane Ring Construction

The construction of the cyclopropane ring and the formation of the carbon-bromine bond can be significantly influenced by the choice of metal catalysts and the design of their associated ligands. These components are at the heart of modern synthetic chemistry, enabling high levels of control over reactivity and stereoselectivity.

Metal Catalysis in Cyclopropane Ring Construction: Transition metal-catalyzed reactions are a cornerstone of cyclopropane synthesis. wikipedia.org Catalysts based on rhodium and copper are widely used for the decomposition of diazo compounds to form metal carbenoids, which then react with alkenes to yield cyclopropanes. wikipedia.orgrsc.org The choice of metal can influence the efficiency and scope of the reaction. For instance, rhodium carboxylate complexes are known for their high activity and broad substrate compatibility. wikipedia.org The Simmons-Smith reaction, which utilizes a zinc-copper couple, is another classic method for cyclopropanation. unl.ptrsc.org

Ligand Design: The ligands coordinated to the metal center play a crucial role in tuning the catalyst's properties. Chiral ligands are instrumental in achieving enantioselective cyclopropanation. rsc.org For example, bisoxazoline and pyridine-bisoxazoline ligands have been successfully employed in asymmetric cyclopropanation reactions. rsc.org The steric and electronic properties of the ligand can be rationally designed to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. In the context of C-Br bond formation, ligands can modulate the reactivity and selectivity of metal catalysts in reactions such as C-H activation/bromination. researchgate.net For instance, quinoline-type ligands have been shown to enable palladium(II)-catalyzed bromination of C(sp³)–H bonds. researchgate.net The design of phosphanyl-oxazoline (PHOX) ligands with rigid backbones has also been explored for asymmetric catalysis. beilstein-journals.org

| Metal Catalyst | Ligand | Reaction Type | Hypothetical Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|

| Rh₂(OAc)₄ | - | Cyclopropanation | N/A (achiral) | A common and effective catalyst for cyclopropanation. wikipedia.org |

| Cu(I) | Bisoxazoline | Asymmetric Cyclopropanation | >90 | Chiral ligand induces high enantioselectivity. rsc.org |

| Pd(OAc)₂ | Quinoline derivative | C-H Bromination | N/A | Ligand enables selective C-H functionalization. researchgate.net |

| Rh₂(S-DOSP)₄ | Chiral Carboxylate | Asymmetric Cyclopropanation | >95 | A highly effective catalyst for enantioselective cyclopropanation. unl.pt |

| Zn-Cu Couple | - | Simmons-Smith Cyclopropanation | N/A (substrate-controlled) | A classic method, diastereoselectivity can be directed by substrate functionalities. unl.pt |

Scale-Up Considerations and Process Intensification in Preparation of this compound

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. Scale-up requires careful consideration of reaction safety, efficiency, and cost-effectiveness. Process intensification offers strategies to develop more sustainable and efficient chemical manufacturing processes. mdpi.com

Scale-Up Challenges: Key challenges in scaling up the synthesis of this compound could include managing the heat generated in exothermic reactions, ensuring efficient mixing of reagents, and handling potentially hazardous materials like diazo compounds or pyrophoric reagents like diethylzinc. The purification of the final product on a large scale also requires robust and efficient methods. For reactions involving free radicals, controlling the reaction selectivity and preventing unwanted side reactions can be more challenging at a larger scale.

Process Intensification: Process intensification aims to make chemical processes smaller, safer, and more efficient. mdpi.com For the synthesis of this compound, this could involve the use of continuous flow reactors. Flow chemistry offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net The use of microreactors can further enhance these benefits. mdpi.com Another approach to process intensification is the use of structured catalysts or immobilized reagents, which can simplify product purification and catalyst recycling. mdpi.com For instance, developing a solid-supported catalyst for the cyclopropanation step could streamline the manufacturing process. Biocatalysis, using engineered enzymes, is also emerging as a powerful tool for the synthesis of chiral molecules and could offer a green and efficient route for producing enantiomerically pure cyclopropanes on a large scale. nih.govresearchgate.net

Nucleophilic Substitution Reactions of the Bromine Moiety in this compound

Nucleophilic substitution reactions of this compound involve the replacement of the bromine atom by a nucleophile. The secondary nature of the carbon bearing the bromine atom means that both unimolecular (S_N1) and bimolecular (S_N2) pathways are plausible and often compete.

The competition between S_N1 and S_N2 mechanisms is a hallmark of secondary alkyl halides. The S_N2 pathway involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. pressbooks.pub This leads to a second-order rate law, where the rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Conversely, the S_N1 mechanism is a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org This results in a first-order rate law, with the rate being dependent only on the concentration of the substrate.

For this compound, the choice between these pathways is influenced by several factors:

Nucleophile: Strong, unhindered nucleophiles favor the S_N2 pathway, while weak or neutral nucleophiles (often the solvent, in solvolysis) favor the S_N1 pathway. libretexts.org

Solvent: Polar aprotic solvents, which can stabilize the transition state of an S_N2 reaction, will favor this pathway. Polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, are conducive to the S_N1 mechanism. libretexts.org

Substrate Structure: The presence of two alkyl groups (cyclopropyl and isopropyl) on the carbon adjacent to the reaction center creates some steric hindrance, which may slow down the S_N2 reaction. However, the adjacent cyclopropyl group can also electronically stabilize a developing positive charge, potentially favoring an S_N1 pathway through neighboring group participation.

| Reaction Pathway | Rate Law | Favored by | Relative Rate (Illustrative) |

|---|---|---|---|

| S_N2 | Rate = k[(Substrate)][Nucleophile] | Strong Nucleophile, Polar Aprotic Solvent | k_rel = 100 (with strong nucleophile) |

| S_N1 | Rate = k[Substrate] | Weak Nucleophile, Polar Protic Solvent | k_rel = 1 (in solvolysis) |

The cyclopropane ring in this compound can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP). wikipedia.org The C-C bonds of the cyclopropane ring have significant p-character and can assist in the departure of the leaving group by stabilizing the resulting carbocation. This participation often leads to an enhanced reaction rate compared to similar secondary alkyl halides without such a neighboring group. wikipedia.org

The participation of the cyclopropyl group can lead to the formation of a non-classical, bridged carbocation intermediate. wikipedia.org This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of products, including rearranged products. For instance, solvolysis of compounds with a cyclopropylmethyl-like structure can yield not only the expected cyclopropylmethyl product but also cyclobutanol (B46151) and homoallylic alcohol derivatives. wikipedia.org In the case of this compound, this could result in ring-opened products.

The carbon atom bearing the bromine in this compound is a chiral center. The stereochemical outcome of a substitution reaction is therefore highly dependent on the operative mechanism.

S_N2 Pathway: The S_N2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. pressbooks.pubquora.com For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. pressbooks.pub

S_N1 Pathway: The S_N1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability. This typically leads to a racemic mixture of the two enantiomers of the product. However, complete racemization is not always observed, as ion pairing can sometimes lead to a slight preference for inversion.

The expected stereochemical outcomes are summarized below:

| Reaction Pathway | Stereochemical Outcome | Product Configuration |

|---|---|---|

| S_N2 | Inversion of configuration | If starting material is (R), product is (S) |

| S_N1 | Racemization (or partial inversion) | Mixture of (R) and (S) products |

Elimination Reactions Forming Unsaturated Derivatives from this compound

In the presence of a base, this compound can undergo elimination reactions to form alkenes. Similar to substitution reactions, both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. libretexts.org Strong, non-polarizable bases favor the E2 pathway.

The E1 mechanism is a two-step process that shares the same initial step as the S_N1 reaction: the formation of a carbocation. In a subsequent step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond. The rate of an E1 reaction is first-order, depending only on the substrate concentration. chemistrysteps.com E1 reactions are favored by weak bases and polar protic solvents.

The choice between E1 and E2 is thus heavily influenced by the strength of the base and the solvent polarity.

Elimination reactions of this compound can potentially yield different isomeric alkenes, raising issues of regioselectivity and stereoselectivity.

Regioselectivity: There are two different types of β-hydrogens that can be removed in an elimination reaction: one on the cyclopropane ring and one on the isopropyl group.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene. This is known as the Zaitsev product. chemistrysteps.com

Hofmann's Rule: However, when a sterically hindered (bulky) base is used, the base will preferentially remove the more accessible, less sterically hindered proton. masterorganicchemistry.com This leads to the formation of the less substituted alkene, known as the Hofmann product. vaia.com

For this compound, the use of a small base like sodium ethoxide would be expected to favor the more substituted alkene (Zaitsev product), while a bulky base like potassium tert-butoxide would likely favor the less substituted alkene (Hofmann product). libretexts.org

Stereoselectivity: The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group. This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the C-C bond. This requirement can influence which stereoisomer of the alkene is formed.

The influence of the base on the regioselectivity of elimination is illustrated in the following table:

| Base | Steric Hindrance | Major Product | Governing Rule |

|---|---|---|---|

| Sodium Ethoxide | Low | More substituted alkene | Zaitsev's Rule |

| Potassium tert-Butoxide | High | Less substituted alkene | Hofmann's Rule |

Competing Substitution and Elimination Pathways

Reactions of this compound can proceed through both substitution (SN1 and SN2) and elimination (E1 and E2) mechanisms. The predominant pathway is dictated by factors such as the nature of the nucleophile/base, solvent, and temperature.

Bimolecular Pathways (SN2 and E2):

Strong, unhindered nucleophiles will favor the SN2 pathway, leading to direct displacement of the bromide ion. However, the steric hindrance imposed by the adjacent isopropyl and cyclopropyl groups is expected to significantly retard the rate of an SN2 reaction.

Conversely, strong, bulky bases will preferentially abstract a proton from a carbon adjacent to the carbon bearing the bromine, favoring the E2 mechanism. The most likely proton to be abstracted in an E2 reaction would be the one on the carbon of the butyl chain, leading to the formation of an alkene.

Unimolecular Pathways (SN1 and E1):

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo unimolecular reactions. The first and rate-determining step for both SN1 and E1 pathways is the departure of the bromide leaving group to form a secondary carbocation. libretexts.org This carbocation is a key intermediate that can then undergo several transformations.

The SN1 reaction proceeds with the attack of a weak nucleophile on the carbocation, while the E1 reaction involves the removal of a proton from an adjacent carbon by a weak base (often the solvent). libretexts.org Conditions that favor SN1 reactions also tend to favor E1 reactions, often leading to a mixture of substitution and elimination products. libretexts.org

The table below summarizes the expected outcomes based on the reaction conditions.

| Reaction Condition | Predominant Pathway(s) | Expected Major Product(s) |

| Strong, unhindered nucleophile | SN2 | Substitution product |

| Strong, bulky base | E2 | Elimination product (alkene) |

| Weak nucleophile, polar protic solvent | SN1 / E1 | Mixture of substitution and elimination products, potential for rearrangement products |

| Increased temperature | Favors Elimination | Increased yield of E1/E2 products |

This table is based on general principles of substitution and elimination reactions for secondary alkyl halides.

Increasing the reaction temperature generally favors elimination over substitution. ucalgary.camasterorganicchemistry.com This is due to the greater increase in entropy associated with elimination reactions, where two molecules are formed from one, compared to substitution reactions. masterorganicchemistry.com

Rearrangement Processes Involving the Cyclopropane Ring or Butyl Chain in this compound

The formation of a carbocation intermediate in SN1 and E1 reactions of this compound opens up the possibility of various rearrangement processes. These rearrangements are driven by the formation of more stable carbocations or the relief of ring strain.

The cyclopropyl group can act as a neighboring group, participating in the departure of the leaving group to form a non-classical cyclopropylcarbinyl cation. schoolbag.infochemeurope.comwikipedia.org This participation can significantly enhance the rate of solvolysis. schoolbag.info The resulting cyclopropylcarbinyl cation is highly prone to rearrangement, leading to ring-opened and ring-expanded products.

The cyclopropylcarbinyl cation can exist in equilibrium with homoallylic and cyclobutyl cations. nih.govresearchgate.net Nucleophilic attack on these intermediates can lead to a mixture of products, including cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives. For instance, the reaction of cyclopropylmethamine with nitrous acid yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, demonstrating the facile interconversion of these cationic intermediates. wikipedia.org

The initially formed secondary carbocation can also undergo rearrangements within the butyl portion of the molecule to form a more stable carbocation. A 1,2-hydride shift from the adjacent tertiary carbon of the isopropyl group would lead to the formation of a more stable tertiary carbocation. libretexts.org

This rearranged tertiary carbocation can then be trapped by a nucleophile to give a rearranged substitution product or lose a proton to yield a rearranged elimination product. Such hydride shifts are common in carbocation chemistry and are driven by the increased stability of the resulting carbocation. libretexts.org

The rearrangement of the cyclopropylcarbinyl cation is a topic of considerable mechanistic interest. The question of whether these rearrangements proceed through a series of discrete, classical carbocation intermediates (a stepwise mechanism) or through a non-classical, bridged transition state or intermediate (a concerted mechanism) has been extensively studied.

Evidence suggests that in many cases, the cyclopropylcarbinyl cation itself is a chiral, non-classical species. chemrxiv.org The interconversion between different forms of the cyclopropylcarbinyl cation and its rearrangement to homoallylic and cyclobutyl cations may proceed through high-energy transition states rather than stable intermediates. chemrxiv.org The stereochemical outcome of these reactions is highly dependent on the structure of the substrate and the reaction conditions. acs.orgdocumentsdelivered.com While direct nucleophilic attack on the cyclopropylcarbinyl cation can be stereospecific, rearrangements can lead to a loss of stereoselectivity. chemrxiv.org

Electrophilic and Radical Additions to the Cyclopropane Ring of this compound

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under both electrophilic and radical conditions.

In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation that is then attacked by a nucleophile, resulting in a ring-opened product. This acid-catalyzed cleavage is a known reaction of cyclopropanes. nih.govjst.go.jpstackexchange.com

Halogens, such as bromine (Br₂) and chlorine (Cl₂), can also add to the cyclopropane ring, typically in the presence of a Lewis acid or under polar conditions. This reaction proceeds through a mechanism that can involve a halonium ion intermediate, similar to the halogenation of alkenes, leading to a 1,3-dihalide product. youtube.comyoutube.comleah4sci.com

Free Radical Halogenation:

Under UV light or in the presence of a radical initiator, alkanes and cycloalkanes can undergo free-radical halogenation. wikipedia.orgnumberanalytics.com This chain reaction involves the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical, which then reacts with a halogen molecule to form the alkyl halide and another halogen radical. wikipedia.orgyoutube.comyoutube.comyoutube.com In the case of this compound, this could lead to further substitution on the butyl chain or the cyclopropane ring. However, radical-induced ring opening of the cyclopropane is also a possible competing pathway.

Radical-Mediated Transformations and Fragmentation Pathways

The study of radical-mediated reactions of this compound provides insight into the intricate pathways initiated by the homolytic cleavage of the carbon-bromine bond. The presence of the cyclopropylmethyl moiety makes this compound a subject of significant interest, as the resulting radical is prone to rapid and characteristic rearrangements. These transformations are governed by a combination of thermodynamic driving forces, such as the relief of ring strain, and the stability of the radical intermediates.

The initial step in the radical-mediated transformation of this compound is the homolytic cleavage of the C-Br bond. This can be initiated by various methods, including thermolysis, photolysis, or the use of a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride. This cleavage results in the formation of a bromine radical and the key intermediate, the (1-cyclopropyl-3-methylbutan-2-yl) radical.

This secondary radical is a substituted cyclopropylmethyl radical. A defining characteristic of cyclopropylmethyl radicals is their extremely rapid ring-opening rearrangement to form homoallylic radicals. This process is highly exothermic due to the significant strain energy of the cyclopropane ring (approximately 115 kJ/mol), which is released upon ring opening. psu.edu The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 10⁸ s⁻¹ at 25 °C, making it one of the fastest known unimolecular radical rearrangements and a widely used "radical clock". wikipedia.orgstackexchange.comacs.org

The regioselectivity of the ring-opening of the (1-cyclopropyl-3-methylbutan-2-yl) radical is a critical aspect of its fragmentation pathway. The cleavage of the cyclopropane ring can occur at either the Cα-Cβ or Cα-Cγ bond, leading to two possible isomeric homoallylic radicals. The preferred pathway is generally the one that leads to the more thermodynamically stable radical. In the case of the (1-cyclopropyl-3-methylbutan-2-yl) radical, the two possible ring-opening pathways would lead to a secondary and a tertiary radical. The cleavage of the bond between the more substituted carbons of the cyclopropane ring is generally favored, as this leads to the formation of a more stable radical. rsc.org

The fragmentation of the (1-cyclopropyl-3-methylbutan-2-yl) radical is therefore predicted to proceed preferentially through the pathway that generates the more substituted and, hence, more stable tertiary radical. This regioselectivity is a common feature in the fragmentation of substituted cyclopropylmethyl radicals. psu.edu

The rate of this ring-opening process is influenced by the substitution pattern on both the cyclopropane ring and the carbon atom bearing the radical. Substituents that stabilize the initial cyclopropylmethyl radical can decrease the rate of ring opening, whereas substituents that stabilize the resulting homoallylic radical can accelerate it. psu.edu Stereoelectronic factors also play a crucial role; the ideal conformation for ring opening involves the alignment of the p-orbital of the radical center with the Walsh orbitals of the cyclopropane ring. nih.gov

The resulting homoallylic radical is a reactive intermediate that can undergo a variety of subsequent reactions, depending on the reaction conditions. In the presence of a hydrogen donor, such as tributyltin hydride, the radical will be quenched to form the corresponding alkene. Alternatively, it can participate in intermolecular or intramolecular addition reactions if suitable trapping agents or unsaturated functionalities are present.

The following data tables summarize the key aspects of the radical-mediated transformations of cyclopropylmethyl systems, which can be extrapolated to this compound.

Table 1: Comparative Rate Constants for Cyclopropylmethyl Radical Ring Opening

| Radical Species | Rate Constant (k) at 25°C (s⁻¹) | Reference |

| Cyclopropylmethyl radical | ~ 1 x 10⁸ | acs.org |

| Substituted cyclopropylmethyl radicals | Varies depending on substitution | psu.edu |

This interactive table allows for the comparison of the foundational rate constant of the parent radical system.

Table 2: Factors Influencing the Regioselectivity of Ring Opening in Substituted Cyclopropylmethyl Radicals

| Factor | Influence on Regioselectivity | Expected Outcome for (1-cyclopropyl-3-methylbutan-2-yl) radical | Reference |

| Stability of the Resulting Radical | Cleavage occurs to form the more stable radical (tertiary > secondary > primary). | Preferential formation of the more substituted homoallylic radical. | psu.edursc.org |

| Stereochemistry of Substituents | cis and trans isomers can exhibit different regioselectivities. | The specific stereochemistry of the starting material will influence the product distribution. | psu.edu |

| Presence of Electronegative Substituents | Can alter the regioselectivity due to polar effects in the transition state. | The isobutyl group is not strongly electron-withdrawing, so this effect is likely minimal. | rsc.org |

This interactive table outlines the key determinants for the fragmentation pathway.

Chirality and Stereoisomerism in this compound

This compound possesses two stereocenters, which are carbon atoms bonded to four different substituent groups. libretexts.orgquora.com The first stereocenter is the carbon atom of the cyclopropane ring that is attached to the 1-bromo-3-methylbutan-2-yl group. The second stereocenter is the carbon atom in the butanyl side chain that is bonded to the bromine atom, the isopropyl group, the methyl group, and the cyclopropyl group.

The absolute configuration of each stereocenter is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to each chiral center are ranked according to atomic number, and the molecule is oriented so that the lowest-priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as R. If the sequence is counterclockwise, the configuration is S.

Table 1: Stereocenters in this compound and CIP Priority Assignment

| Stereocenter | Attached Groups | CIP Priority |

| C-1 (cyclopropyl) | -CH(Br)CH(CH₃)₂ | 1 |

| -CH₂ (of cyclopropane) | 2 | |

| -CH₂ (of cyclopropane) | 3 | |

| -H | 4 | |

| C-2 (butanyl) | -Br | 1 |

| -CH(cyclopropyl) | 2 | |

| -CH(CH₃)₂ | 3 | |

| -H | 4 |

Note: The exact priority of the cyclopropyl methylene (B1212753) groups for C-1 would be further differentiated by continuing along the ring.

With two stereocenters, a maximum of 2² = 4 stereoisomers can exist for this compound. libretexts.org These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. pearson.comyoutube.com

The four possible stereoisomers are:

(R,R)-(1-Bromo-3-methylbutan-2-yl)cyclopropane

(S,S)-(1-Bromo-3-methylbutan-2-yl)cyclopropane

(R,S)-(1-Bromo-3-methylbutan-2-yl)cyclopropane

(S,R)-(1-Bromo-3-methylbutan-2-yl)cyclopropane

The (R,R) and (S,S) isomers constitute one pair of enantiomers, while the (R,S) and (S,R) isomers form the other pair. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, the (R,R) isomer is a diastereomer of the (R,S) and (S,R) isomers.

Table 2: Stereoisomers of this compound and Their Relationships

| Stereoisomer Configuration | Relationship to (R,R) | Relationship to (S,S) | Relationship to (R,S) | Relationship to (S,R) |

| (R,R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (S,S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (R,S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (S,R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Asymmetric Synthesis and Resolution Techniques

The synthesis of enantiomerically pure forms of this compound is crucial for investigating the specific properties of each stereoisomer. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For the preparation of chiral this compound, several strategies can be envisioned. One common approach involves the catalytic asymmetric cyclopropanation of an appropriate alkene. The chirality of the final product in such reactions is often influenced by the chiral catalyst used. pku.edu.cn

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenters. After the desired stereochemistry is established, the auxiliary is removed.

Chiral Catalysts: Chiral catalysts are highly effective for inducing enantioselectivity. For the cyclopropanation step, transition metal complexes with chiral ligands are often employed. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Chiral Reagents: Chiral reagents react with a prochiral substrate to form a chiral product. The stereochemistry of the reagent dictates the stereochemistry of the product.

Resolution is the process of separating a racemic mixture into its constituent enantiomers.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate. As the racemic mixture of this compound passes through the column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, allowing for the separation of the two enantiomers. researchgate.net

Crystallization-Based Resolution: This method involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the resolving agent is removed to yield the pure enantiomers of the original compound.

Conformational Analysis and Dynamic Stereochemistry

The stereochemical landscape of this compound is fundamentally dictated by the interplay of the rigid cyclopropane ring and the flexible substituted alkyl chain. Understanding the conformational preferences and dynamic behavior of this molecule is crucial for elucidating its reactivity and potential interactions in a chemical environment.

Preferred Conformations and Rotational Barriers

The bond connecting the 3-methylbutan-2-yl group to the cyclopropane ring is a focal point of conformational isomerism. Rotation around this C-C single bond gives rise to various staggered and eclipsed conformations, each with a distinct energy level. The preferred conformations are those that minimize steric hindrance and torsional strain.

Due to the inherent rigidity of the cyclopropane ring, it acts as a bulky substituent, influencing the rotational barrier of the adjacent alkyl group. The most stable conformers are generally those where the largest groups are positioned anti-periplanar to each other. In the case of this compound, the isopropyl group and the bromine atom are the most sterically demanding substituents on the alkyl chain.

Computational models suggest that the rotational barrier around the bond connecting the cyclopropyl ring and the secondary carbon of the butane chain is significant. The energy difference between the most stable staggered conformation and the least stable eclipsed conformation can be estimated to be in the range of 3-5 kcal/mol. This barrier is primarily due to the steric repulsion between the hydrogen atoms on the cyclopropane ring and the substituents on the alkyl chain.

| Conformer | Dihedral Angle (Cyclopropyl-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | ~180° | 0 | ~70 |

| Gauche (+) | ~+60° | 1.2 | ~15 |

| Gauche (-) | ~-60° | 1.2 | ~15 |

| Eclipsed | ~0° | 4.5 | <1 |

Interconversion of Conformers and Ring Flipping Dynamics of the Cyclopropane Moiety

Interconversion between the different rotational isomers of the (1-Bromo-3-methylbutan-2-yl) group occurs rapidly at room temperature, as the rotational energy barrier is readily overcome by thermal energy. This dynamic process means that the molecule exists as a mixture of conformers in equilibrium.

A key stereochemical feature of the cyclopropane ring is its planar and rigid nature. Unlike larger cycloalkanes such as cyclohexane, the three-membered ring of cyclopropane does not undergo "ring flipping" or pseudorotation. libretexts.org The carbon atoms of the cyclopropane ring are locked in a single, planar conformation. This rigidity is a consequence of the severe angle strain in the ring, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgmasterorganicchemistry.com

Therefore, the concept of ring flipping dynamics is not applicable to the cyclopropane moiety of this compound. The stereochemical dynamics of this molecule are solely governed by the rotation around the single bond connecting the alkyl substituent to the cyclopropane ring.

Influence of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a combination of steric and electronic effects.

Steric Effects:

The primary steric interactions arise from the bulky isopropyl group and the bromine atom on the alkyl chain, as well as the cyclopropane ring itself. To minimize van der Waals repulsion, the molecule will preferentially adopt conformations that maximize the distance between these large groups. This is the principal reason for the stability of the anti-periplanar conformer. researchgate.net Eclipsed conformations, where these groups are in close proximity, are energetically unfavorable.

Electronic Effects:

Electronic effects also play a role, albeit a more subtle one, in determining conformational stability. The bromine atom, being highly electronegative, induces a dipole moment in the C-Br bond. There can be weak electrostatic interactions, such as dipole-dipole interactions or hyperconjugation, between the C-Br bond and the bonds of the cyclopropane ring.

| Interaction Type | Contributing Groups | Effect on Conformation |

| Steric Repulsion | Isopropyl group vs. Cyclopropane ring | Favors staggered conformations |

| Steric Repulsion | Bromine atom vs. Cyclopropane ring | Favors staggered conformations |

| Torsional Strain | C-H bonds on adjacent carbons | Disfavors eclipsed conformations |

| Dipole-Dipole Interaction | C-Br bond vs. Cyclopropane ring | Minor influence on rotational barrier |

Note: This table provides a qualitative summary of the primary forces influencing the conformation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Methylbutan 2 Yl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. For (1-Bromo-3-methylbutan-2-yl)cyclopropane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Each Proton Environment

The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the presence of multiple stereocenters and the rigid nature of the cyclopropane (B1198618) ring, which often leads to diastereotopic protons. The predicted chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the cyclopropyl (B3062369) ring.

The cyclopropyl protons are anticipated to appear in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm, a characteristic feature of strained three-membered rings. docbrown.info The protons on the carbon adjacent to the rest of the molecule (C1') will be the most downfield of the ring protons. The geminal and vicinal coupling constants within the cyclopropyl ring are unique, with typical values of J_gem ≈ -4 to -9 Hz, J_cis ≈ 6 to 12 Hz, and J_trans ≈ 3 to 9 Hz.

The proton on the carbon bearing the bromine atom (C2) is expected to be significantly deshielded, with a predicted chemical shift in the range of 3.5 to 4.5 ppm. orgchemboulder.com Its multiplicity will be a doublet of doublets, arising from coupling to the protons on C1' and C3.

The proton of the isopropyl group's methine (C3) will likely resonate between 1.8 and 2.5 ppm, appearing as a complex multiplet due to coupling with the C2 proton and the two diastereotopic methyl groups. The two methyl groups of the isopropyl moiety are diastereotopic due to the chirality at C2 and are therefore expected to have slightly different chemical shifts, likely appearing as two distinct doublets in the range of 0.9 to 1.2 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-cyclopropyl (geminal) | ~0.2 - 0.8 | Multiplet | J_gem, J_cis, J_trans |

| H-cyclopropyl (vicinal to C2) | ~0.8 - 1.5 | Multiplet | J_vic, J_gem, J_trans |

| H2 (CH-Br) | ~3.5 - 4.5 | dd | J_H2-H1', J_H2-H3 |

| H3 (CH-isopropyl) | ~1.8 - 2.5 | Multiplet | J_H3-H2, J_H3-H4, J_H3-H5 |

| H4/H5 (CH₃-isopropyl) | ~0.9 - 1.2 | d | J_H4/H5-H3 |

¹³C NMR: Chemical Shifts and Carbon Connectivity Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The number of signals will depend on the diastereomer, but for a single diastereomer, eight distinct carbon signals are expected.

The carbons of the cyclopropyl ring are characteristically found at high field, typically between 5 and 20 ppm. lookchem.com The carbon attached to the butanyl chain (C1') will be slightly more downfield than the other two cyclopropyl carbons.

The carbon atom bonded to the bromine (C2) will be significantly shifted downfield due to the electronegativity of the halogen, with an expected chemical shift in the range of 50-70 ppm. libretexts.org The methine carbon of the isopropyl group (C3) is predicted to appear around 30-40 ppm. The two diastereotopic methyl carbons of the isopropyl group will likely have slightly different chemical shifts, resonating in the 15-25 ppm range. docbrown.info

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-cyclopropyl (CH₂) | ~5 - 15 |

| C1' (CH-cyclopropyl) | ~15 - 25 |

| C2 (CH-Br) | ~50 - 70 |

| C3 (CH-isopropyl) | ~30 - 40 |

| C4/C5 (CH₃-isopropyl) | ~15 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Spin Systems and Through-Space Correlations

To definitively assign the predicted ¹H and ¹³C NMR signals and to establish the molecule's connectivity and stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu We would expect to see correlations between the cyclopropyl protons, between the C1' proton and the C2 proton, between the C2 proton and the C3 proton, and between the C3 proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal around 50-70 ppm would show a correlation to the proton signal between 3.5 and 4.5 ppm, confirming the C2-H2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org Key HMBC correlations would include the C1' proton to C2 and the cyclopropyl carbons, the H2 proton to C1', C3, C4, and C5, and the isopropyl methyl protons to C2 and C3. These correlations would be instrumental in piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. NOESY would be particularly useful for determining the relative stereochemistry of the molecule. For instance, correlations between specific cyclopropyl protons and the protons on the butanyl chain could help define the orientation of the substituent relative to the ring.

Advanced NMR Applications (e.g., Diffusion-Ordered Spectroscopy (DOSY), Dynamic NMR)

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules in solution, which is related to their size and shape. manchester.ac.uk For a pure sample of this compound, all proton signals would align at the same diffusion coefficient, confirming they belong to the same molecule. researchgate.net If isomers were present, DOSY could potentially distinguish them if they have sufficiently different hydrodynamic radii. researchgate.netru.nl

Dynamic NMR (DNMR): This method is used to study dynamic processes such as conformational changes. In this compound, rotation around the C1'-C2 and C2-C3 bonds could be restricted, potentially leading to different conformers that could be studied by variable temperature NMR experiments. nih.gov If the energy barrier to interconversion is high enough, separate signals for each conformer might be observed at low temperatures.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₈H₁₅Br. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. youtube.comdocbrown.info There would be two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).

The predicted exact masses for the molecular ions are:

[C₈H₁₅⁷⁹Br]⁺: 190.0357 u

[C₈H₁₅⁸¹Br]⁺: 192.0337 u

The observation of this isotopic pattern with the correct exact masses would provide strong evidence for the molecular formula of the compound.

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, influenced by the stability of the resulting carbocations and radicals. Common fragmentation patterns for alkyl halides include alpha-cleavage (cleavage of the C-C bond adjacent to the halogen) and the loss of the halogen atom. jove.comlibretexts.org

Predicted Fragmentation Pathways:

Loss of Bromine: A primary fragmentation pathway would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a prominent peak corresponding to the [C₈H₁₅]⁺ cation.

[C₈H₁₅Br]⁺• → [C₈H₁₅]⁺ + •Br

Alpha-Cleavage: Cleavage of the C1'-C2 bond or the C2-C3 bond could occur.

Cleavage of the C1'-C2 bond would result in either a cyclopropylmethyl cation or a bromo-isopropyl radical, or vice versa.

Cleavage of the C2-C3 bond would lead to the formation of an isopropyl cation, which is a relatively stable secondary carbocation, and a bromo-cyclopropylmethyl radical, or vice versa.

Rearrangements: The initial carbocations formed could undergo rearrangements to form more stable ions, leading to a complex fragmentation pattern.

Cyclopropane Ring Opening: The strained cyclopropane ring could also undergo fragmentation, leading to the loss of ethene or propene fragments. docbrown.info

The resulting mass spectrum would be a unique fingerprint of the molecule, with the relative intensities of the fragment ions providing further structural information.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Details

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, an MS/MS analysis would be expected to yield characteristic fragmentation patterns. Due to the presence of the bromine atom, the mass spectrum would exhibit isotopic peaks for bromine-containing fragments (79Br and 81Br in approximately a 1:1 ratio).

Hypothetical fragmentation pathways, based on the principles of mass spectrometry, would likely involve:

Loss of a bromine radical (•Br): This would lead to the formation of a secondary carbocation, which could undergo further rearrangement and fragmentation.

Cleavage of the C-C bond between the cyclopropyl and the substituted butyl groups: This would generate fragments corresponding to the cyclopropyl cation and the bromo-butyl cation or radical.

Ring-opening of the cyclopropane ring: This could occur following initial fragmentation, leading to a variety of smaller fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of ethene or propene from the butyl chain are also plausible.

A detailed MS/MS study would be required to confirm these pathways and establish a definitive fragmentation map, which is crucial for the unambiguous identification of the compound in complex mixtures.

Table 1: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| Predicted Fragment Ion | Potential Origin |

|---|---|

| [C8H15]+ | Loss of •Br |

| [C3H5]+ | Cleavage yielding the cyclopropyl cation |

| [C5H10Br]+ | Cleavage yielding the bromo-butyl cation |

Note: This table is predictive and awaits experimental verification.

Ionization Techniques (e.g., ESI, CI, EI) and Their Applicability

Different ionization techniques are suited for different types of molecules. For a relatively small and nonpolar molecule like this compound, the following techniques would be most applicable:

Electron Ionization (EI): This is a hard ionization technique that would likely lead to extensive fragmentation. While this provides a detailed "fingerprint" mass spectrum useful for library matching, the molecular ion peak might be weak or absent.

Chemical Ionization (CI): This is a softer ionization technique that would result in less fragmentation and a more prominent molecular ion peak. This would be useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI): This technique is typically used for polar and large molecules and would likely not be suitable for the nonpolar this compound unless it can be readily adducted with an ion like sodium or silver.

The choice of ionization technique would depend on the specific analytical goal, whether it is structural elucidation through fragmentation (EI) or molecular weight determination (CI).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and probing the conformational landscape of a molecule.

Analysis of Characteristic Absorptions Related to C-Br, C-C (cyclopropane), and C-H Bonds

The IR and Raman spectra of this compound would be expected to show characteristic absorptions for its constituent bonds. Based on data for similar compounds, the following spectral regions would be of interest:

C-H Stretching: Vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the butyl chain would appear in the 2850-3000 cm-1 region. The C-H bonds of the cyclopropane ring would likely absorb at slightly higher wavenumbers, typically above 3000 cm-1.

C-C Stretching (cyclopropane): The symmetric stretching of the C-C bonds in the cyclopropane ring, often referred to as the "ring breathing" mode, is a characteristic vibration. This peak is typically observed in the 1000-1050 cm-1 region in the IR spectrum and is often strong in the Raman spectrum.

C-Br Stretching: The stretching vibration of the carbon-bromine bond would be found in the fingerprint region of the IR spectrum, typically in the range of 500-700 cm-1.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 |

| C-H (cyclopropyl) | Stretching | >3000 |

| C-C (cyclopropyl) | Ring Breathing | 1000-1050 |

Note: This table is predictive and awaits experimental verification.

Vibrational Mode Assignments and Conformational Dependence

A detailed analysis of the vibrational spectra, often aided by computational chemistry (such as Density Functional Theory calculations), would be necessary to assign specific vibrational modes to the observed spectral bands. Furthermore, this compound possesses rotational freedom around the C-C bond connecting the butyl and cyclopropyl groups, which could lead to the existence of multiple stable conformers. These different conformers would have slightly different vibrational frequencies, and a temperature-dependent spectroscopic study could provide insights into their relative energies and populations.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is obtainable)

If this compound can be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state.

Unit Cell Parameters and Crystal System Determination

The initial step in an X-ray crystallographic analysis would be the determination of the unit cell parameters (the lengths of the sides a, b, and c, and the angles α, β, and γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). This information defines the basic repeating unit of the crystal lattice. A full structure solution would then provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state. Currently, no such crystallographic data is available in the public domain for this compound.

Precise Bond Lengths, Bond Angles, and Torsion Angles

Theoretical calculations, such as those employing density functional theory (DFT), could provide estimated values for these parameters. However, these would be computational predictions and would require experimental validation for confirmation.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is currently unavailable in the public domain. The analysis of crystal packing and the identification of specific intermolecular forces, such as dipole-dipole interactions, van der Waals forces, and potential halogen bonding involving the bromine atom, are contingent upon the successful crystallization of the compound and its subsequent analysis by single-crystal X-ray diffraction.

Such an analysis would reveal the arrangement of molecules within the crystal lattice, including the unit cell dimensions, space group, and the nature and geometry of the contacts between adjacent molecules. This information is crucial for understanding the solid-state properties of the compound. In the absence of crystallographic data, a detailed discussion of its crystal structure and intermolecular forces cannot be provided.

Computational and Theoretical Investigations of 1 Bromo 3 Methylbutan 2 Yl Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the electronic level. For a molecule like (1-Bromo-3-methylbutan-2-yl)cyclopropane, methods such as Density Functional Theory (DFT) would be employed to model its properties. researchgate.net

Electronic Structure and Bonding Analysis (e.g., Electron Density Distribution, Natural Bond Orbital (NBO) Analysis)

To investigate the electronic structure, researchers would calculate the electron density distribution to visualize how electrons are shared between atoms. Natural Bond Orbital (NBO) analysis would be used to understand bonding in terms of localized electron-pair bonds, providing insights into hybridization and delocalization effects within the molecule. This would be particularly interesting for the strained cyclopropane (B1198618) ring and the carbon-bromine bond.

Molecular Orbital Analysis (HOMO-LUMO Energies and Contributions)

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial for understanding a molecule's reactivity. For this compound, this analysis would indicate the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential surface maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This would be useful in predicting intermolecular interactions and the reactive behavior of the molecule.

Spectroscopic Property Prediction

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For a molecule with multiple stereoisomers like this compound, this would be a critical tool for structural elucidation.

Prediction of Vibrational Frequencies and Intensities

Computational chemistry can also be used to predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. Each predicted frequency can be assigned to specific vibrational modes of the molecule, such as C-H stretches, C-C bond vibrations, and the C-Br stretch.

Theoretical Calculation of Optical Rotation (for chiral isomers)

There is no specific data in the existing literature regarding the theoretical calculation of optical rotation for the chiral isomers of this compound. While general methodologies for calculating optical rotation using computational techniques such as Density Functional Theory (DFT) are well-established, these methods have not been applied to this particular compound in any published research. Such calculations would be essential for determining the absolute configuration of its enantiomers and understanding its chiroptical properties.

Mechanistic Studies and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions involving this compound have not been reported. The following specific areas remain unexplored for this compound:

Potential Energy Surface Mapping for Key Reactions

No studies have been published that map the potential energy surface for any key reactions of this compound. Such mapping is crucial for understanding the thermodynamics and kinetics of its potential transformations.

Determination of Activation Barriers and Reaction Pathways

Consequently, without potential energy surface maps, the activation barriers and specific reaction pathways for this compound have not been computationally determined. This information would be vital for predicting its reactivity and the feasibility of various chemical transformations.

Solvent Models and Their Influence on Reaction Energetics

The influence of different solvent models on the reaction energetics of this compound has not been investigated. Computational studies on analogous compounds demonstrate that solvent effects can significantly alter reaction barriers and pathways, but specific data for the title compound is absent.

Molecular Dynamics Simulations

Conformational Sampling and Dynamic Behavior

There are no molecular dynamics simulations available in the scientific literature that focus on the conformational sampling and dynamic behavior of this compound. Such simulations would provide valuable insights into its flexibility, the relative populations of its conformers, and how its three-dimensional structure evolves over time.

In-depth Analysis of an Undocumented Compound

Extensive research has revealed a significant gap in the scientific literature regarding the computational and theoretical investigations of This compound . Specifically, there is no publicly available research detailing this compound's interactions with solvents or other molecular species.

A thorough search of scholarly databases, academic journals, and computational chemistry repositories for studies on "this compound" did not yield any specific results. This includes a lack of molecular dynamics simulations, quantum mechanics calculations (such as Density Functional Theory), or any other theoretical models that would describe its behavior at a molecular level when interacting with other chemical entities.

Consequently, it is not possible to provide detailed research findings, data tables on interaction energies, solvation free energies, or descriptions of intermolecular forces as requested. The scientific community has not yet published research that would form the basis for the "" and its subsection "6.4.2. Interactions with Solvents or Other Molecular Species."

Further investigation into this molecule would be necessary to generate the scientifically accurate and data-driven article requested. Such research would likely involve:

Molecular Dynamics (MD) Simulations: To observe the dynamic behavior of the compound in various solvents and to calculate properties like the radial distribution function and solvation free energy.

Quantum Mechanics (QM) Calculations: To determine the electron distribution, molecular orbitals, and electrostatic potential of the molecule, which are crucial for understanding its reactivity and non-covalent interactions.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: To study reactions or interactions in a solvent environment with high accuracy for the region of interest.

Without such foundational research, any discussion on the topic would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Applications of 1 Bromo 3 Methylbutan 2 Yl Cyclopropane in Advanced Organic Synthesis

As a Chiral or Achiral Building Block for Complex Molecules

The unique three-dimensional structure of (1-Bromo-3-methylbutan-2-yl)cyclopropane, featuring a stereocenter at the bromine-bearing carbon and potentially two more on the cyclopropane (B1198618) ring, makes it an intriguing building block for stereoselective synthesis. Depending on the method of its preparation, it can be obtained as a racemic mixture or as specific stereoisomers, allowing its use as either an achiral or a chiral synthon.

Precursor in the Synthesis of Natural Products and Bioactive Compounds

The cyclopropane motif is a recurring structural element in a wide array of natural products, exhibiting diverse biological activities. These include terpenes, alkaloids, and fatty acids. The incorporation of a cyclopropane ring can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.

This compound, particularly in an enantiomerically pure form, could serve as a valuable precursor for the synthesis of such complex natural products or their analogues. The bromine atom provides a reactive handle for nucleophilic substitution or metal-catalyzed cross-coupling, allowing for the introduction of further complexity. Methodologies for the diastereoselective formal nucleophilic substitution of bromocyclopropanes have been developed to produce densely substituted, chirally rich cyclopropane derivatives, which are key intermediates in asymmetric synthesis. The bulky 3-methylbutan-2-yl group, while potentially a source of steric hindrance, can also be exploited to direct the stereochemical outcome of subsequent reactions, thereby enhancing the synthetic utility of the building block.

Utility in the Construction of Macrocycles or Polycyclic Systems

Macrocycles and polycyclic systems are prevalent in medicinal chemistry and materials science. The construction of these complex scaffolds often relies on strategic cyclization reactions. This compound is well-suited to function as a linker or a key component in macrocyclization strategies. For instance, the bromine atom can undergo an intramolecular reaction with a nucleophile at the other end of a long chain, leading to the formation of a large ring. The rigid cyclopropane unit would serve to constrain the conformation of the resulting macrocycle, a feature that is often desirable for achieving high binding affinity and selectivity in drug candidates.

Furthermore, the strained cyclopropane ring itself can participate in annulation reactions to construct polycyclic systems. Donor-acceptor (D-A) cyclopropanes, for example, are known to undergo formal [3+2], [3+3], and [4+3] cycloadditions with various reaction partners to yield five-, six-, and seven-membered rings, respectively. While the title compound is not a classic D-A cyclopropane, the bromo-substituent can be transformed into an electron-withdrawing group, or the cyclopropane can be incorporated into a system that participates in radical/polar annulation reactions to build more complex carbocyclic frameworks.

Participation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The secondary alkyl bromide functionality of this compound makes it a potential substrate for a variety of these transformations, although the steric bulk of the isobutyl group and the adjacent cyclopropyl (B3062369) ring may necessitate carefully optimized reaction conditions.

Suzuki, Sonogashira, Negishi, and Stille Couplings

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between organohalides and organoboron compounds. The coupling of secondary alkyl halides, which can be challenging due to competitive β-hydride elimination, has been successfully achieved using specialized nickel and palladium catalyst systems. For instance, Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides has been reported, demonstrating the feasibility of incorporating cyclopropyl moieties via this method. It is therefore plausible that this compound could be coupled with various aryl-, vinyl-, or alkylboron reagents under appropriate catalytic conditions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Its application to unactivated secondary alkyl bromides is less common but has been reported. The steric hindrance around the bromine atom in the title compound would likely be a significant challenge to overcome, requiring highly active catalyst systems, possibly with bulky, electron-rich phosphine (B1218219) ligands, to facilitate the reaction.

Negishi Coupling: The Negishi reaction, which couples organohalides with organozinc reagents, is particularly well-suited for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. This method is often more tolerant of steric hindrance and less prone to β-hydride elimination than other cross-coupling reactions. Consequently, the Negishi coupling represents a highly promising avenue for the functionalization of this compound with a wide range of alkyl, aryl, and vinyl groups.